molecular formula C24H20FN7O B6487497 N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide CAS No. 1005929-37-2

N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide

Cat. No.: B6487497
CAS No.: 1005929-37-2
M. Wt: 441.5 g/mol
InChI Key: WLBOMYBUPIZZSP-UHFFFAOYSA-N
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Description

N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group at position 1 and a 3-methylpyrazole moiety linked via an amide bond to a 3-fluorobenzamide group.

Properties

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O/c1-14-7-8-19(9-15(14)2)31-22-20(12-28-31)23(27-13-26-22)32-21(10-16(3)30-32)29-24(33)17-5-4-6-18(25)11-17/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBOMYBUPIZZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide is a complex heterocyclic compound that has attracted attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties. The molecular formula is C_{20}H_{20}F_{N}_{6}O with a molecular weight of approximately 368.41 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC20H20FN6O
Molecular Weight368.41 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Key steps include:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate pyrimidine precursors.
  • Substitution Reactions : The introduction of the fluorobenzamide moiety is usually performed via nucleophilic substitution reactions using fluorinated benzoyl chlorides.

Antiproliferative Effects

Recent studies have demonstrated that compounds related to the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Compounds were evaluated against human breast cancer (MCF-7), chronic myeloid leukemia (K562), and biphenotypic leukemia (MV4-11) cells.
  • IC50 Values : The IC50 values for the most active derivatives ranged from 10 µM to 25 µM, indicating moderate to high potency in inhibiting cell growth.

The biological activity of this compound is believed to involve:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways by promoting caspase activation and PARP cleavage.

Study 1: Anticancer Activity

A study published in Molecules examined the antiproliferative effects of several pyrazolo[3,4-d]pyrimidine derivatives. The findings indicated that compounds with bulky substituents at specific positions exhibited enhanced activity against cancer cell lines compared to their unsubstituted counterparts.

Study 2: Mechanistic Insights

Research highlighted in Pharmaceuticals revealed that certain derivatives induce autophagy and apoptosis in cancer cells through the modulation of microtubule-associated proteins and the downregulation of proliferating cell nuclear antigen (PCNA). This dual mechanism suggests a complex interaction with cellular processes that regulate growth and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s key differentiator is the 3,4-dimethylphenyl substituent on the pyrazolo[3,4-d]pyrimidine core. Analogous compounds exhibit variations in this region, which significantly influence physicochemical and binding properties:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 3,4-dimethylphenyl, 3-fluorobenzamide ~489.5* Enhanced lipophilicity from dual methyl groups; potential for improved target engagement
2,3-Dimethylphenyl Analog (ChemSpider ID: 1005714-96-4) Pyrazolo[3,4-d]pyrimidine 2,3-dimethylphenyl, 3-fluorobenzamide ~489.5* Steric hindrance differences due to methyl position; possible altered binding kinetics
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Hybrid thieno-pyrimidine Phenyl, thieno-pyrimidine ~406.4 Extended π-system for DNA intercalation or kinase inhibition
Chromenone-Pyrazolo[3,4-d]pyrimidine (Example 28, Patent) Pyrazolo[3,4-d]pyrimidine Chromen-4-one, 3-fluorophenyl ~547.5 Enhanced rigidity; fluorescence properties for imaging applications

*Calculated based on molecular formulae from evidence.

Functional Implications of Substituent Modifications

  • 3,4-Dimethylphenyl vs. 2,3-Dimethylphenyl : Positional isomerism impacts steric interactions in binding pockets. The 3,4-dimethyl configuration may better accommodate hydrophobic regions in kinase ATP-binding sites .
  • Thieno-Pyrimidine Hybrid: The thieno[3,2-d]pyrimidine extension introduces planar rigidity, which could improve DNA intercalation or protein-binding affinity .
  • Chromenone and Sulfonamide Derivatives: These modifications (e.g., in Example 53) introduce hydrogen-bonding motifs (amide/sulfonamide) and aromatic systems, broadening target selectivity .

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